Tautomeric Equilibrium: Thione vs. Thiol Population Compared to Unsubstituted Quinoline-2(1H)-thione
The target compound exists predominantly in the thione (C=S) tautomeric form rather than the thiol (C–SH) form, a behavior shared with the class of 6-substituted 2-thionolepidines. Spectroscopic studies on the parent quinoline-2(1H)-thione (CAS 2637-37-8) and on 6-substituted 2-thionolepidines confirm that the thione tautomer is the major species in both solution and solid state [1][2]. The 6-methyl substituent on the target compound stabilizes the thione form through electron-donating effects, while the 3-benzyl group introduces steric shielding around the C=S moiety. This contrasts with quinoline-2-thiol derivatives where the thiol form can dominate under certain pH conditions, leading to different reactivity and metal-binding profiles [3].
| Evidence Dimension | Thione tautomer population (solution and solid state) |
|---|---|
| Target Compound Data | Predominantly thione form (expected >90% based on class behavior of 6-substituted 2-thionolepidines) |
| Comparator Or Baseline | Unsubstituted quinoline-2(1H)-thione: thione form confirmed as major tautomer by X-ray crystallography (Z'=8) and IR spectroscopy [2]; quinolone-2-thiol exists in thiol-thione equilibrium influenced by pH and solvent [3] |
| Quantified Difference | Not directly quantified for target compound; class-level data indicate thione predominance for 6-substituted 2-thionolepidines, while 2-thiol analogs show context-dependent tautomerism |
| Conditions | UV spectroscopy in solution; IR spectroscopy of crystalline samples; X-ray crystallography for parent compound |
Why This Matters
Procurement decisions for metal-chelation, catalysis, or target-binding applications require knowledge of the dominant tautomer, as the thione and thiol forms exhibit different coordination geometries and hydrogen-bonding patterns.
- [1] Kurasov, L.A. et al. Study of the properties and structure of 6-substituted 2-thionolepidines. Chemistry of Heterocyclic Compounds. 2004. UV and IR data confirm predominance of thione structure for 6-substituted 2-thionolepidines. View Source
- [2] McDonald, A.M. et al. Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C. 2004. X-ray crystallography confirms the thione tautomer in the solid state for the parent compound. View Source
- [3] Maguire, C.J. et al. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. 2014. Quantum mechanical calculations and absorption spectra confirm thione as major tautomer; tautomeric equilibrium is context-dependent. View Source
